Fmoc-2,3-dehydroval-OH
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Overview
Description
Fmoc-2,3-dehydroval-OH, also known as 9-fluorenylmethoxycarbonyl-2,3-dehydrovaline, is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. The dehydrovaline moiety introduces a double bond into the valine structure, which can influence the reactivity and properties of the compound.
Mechanism of Action
Target of Action
Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .
Result of Action
The use of this compound in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .
Action Environment
The action of this compound is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-2,3-dehydroval-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . This compound interacts with various enzymes, proteins, and other biomolecules involved in peptide synthesis. For instance, it interacts with coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Additionally, this compound can interact with deprotection reagents like piperidine, which removes the Fmoc group to expose the amino group for further reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic processes . Additionally, these peptides can be used to study the effects of specific amino acid sequences on cellular functions, providing insights into the molecular mechanisms underlying various biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group of the amino acid, allowing for selective reactions with coupling reagents to form peptide bonds . The removal of the Fmoc group by deprotection reagents such as piperidine exposes the amino group, enabling further reactions to extend the peptide chain . This process involves a series of binding interactions and chemical reactions that result in the formation of peptides with specific sequences and structures . The ability to control the sequence and structure of peptides synthesized using this compound is essential for studying the structure-function relationships of proteins and peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures . The stability of this compound is crucial for ensuring consistent results in peptide synthesis experiments. Long-term effects on cellular function can be observed in in vitro or in vivo studies where peptides synthesized using this compound are used to modulate biological processes . These studies can provide valuable information on the stability and efficacy of peptides over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the dosage of peptides synthesized using this compound can influence their biological activity and toxicity . For instance, low doses of these peptides may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Additionally, high doses of peptides synthesized using this compound may cause toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through reactions with reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . During peptide synthesis, the Fmoc group is removed by deprotection reagents like piperidine, allowing the amino group to participate in peptide bond formation . The metabolic pathways involving this compound are essential for the efficient synthesis of peptides with specific sequences and structures .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its structure . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its role in peptide synthesis and its effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular machinery . Additionally, post-translational modifications of this compound can influence its localization and activity within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in peptide synthesis and its effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-dehydroval-OH typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using the Fmoc group. This is usually achieved by reacting valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Double Bond: The double bond is introduced into the valine structure through a dehydrogenation reaction. This can be achieved using various dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-dehydroval-OH undergoes several types of chemical reactions, including:
Oxidation: The double bond in the dehydrovaline moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The double bond can be reduced to form saturated valine derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated valine derivatives.
Substitution: Free amino group derivatives.
Scientific Research Applications
Chemistry
Fmoc-2,3-dehydroval-OH is widely used in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise synthesis of peptides. The dehydrovaline moiety can introduce conformational constraints into peptides, influencing their biological activity and stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The compound can be incorporated into peptides and proteins to investigate the effects of conformational constraints on biological activity.
Medicine
This compound has potential applications in drug development. The compound can be used to design peptide-based drugs with improved stability and bioavailability. The dehydrovaline moiety can also be used to modulate the activity of peptide-based drugs.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. The compound is also used in the development of diagnostic tools and imaging agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-OH: 9-fluorenylmethoxycarbonyl-valine, a similar compound without the double bond in the valine structure.
Fmoc-Leu-OH: 9-fluorenylmethoxycarbonyl-leucine, a similar compound with a different side chain.
Fmoc-Ile-OH: 9-fluorenylmethoxycarbonyl-isoleucine, a similar compound with a different side chain.
Uniqueness
Fmoc-2,3-dehydroval-OH is unique due to the presence of the double bond in the valine structure. This double bond introduces conformational constraints that can influence the biological activity and stability of peptides. The compound is also unique in its ability to undergo specific chemical reactions, such as oxidation and reduction, which are not possible with the saturated analogs.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVIIHAWJFLOAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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